molecular formula C10H10F2O B7973322 1-(2,3-Dimethylphenyl)-2,2-difluoroethanone CAS No. 1352232-18-8

1-(2,3-Dimethylphenyl)-2,2-difluoroethanone

Cat. No.: B7973322
CAS No.: 1352232-18-8
M. Wt: 184.18 g/mol
InChI Key: KMIGLHWIWOJHOB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a difluoroethanone group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2,2-difluoroethanone typically involves the reaction of 2,3-dimethylbenzoyl chloride with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The process involves the following steps:

  • Preparation of 2,3-dimethylbenzoyl chloride from 2,3-dimethylbenzoic acid using thionyl chloride.
  • Reaction of 2,3-dimethylbenzoyl chloride with difluoromethyl lithium in an inert atmosphere to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2,3-Dimethylbenzoic acid.

    Reduction: 1-(2,3-Dimethylphenyl)-2,2-difluoroethanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2,2-difluoroethanone involves its interaction with various molecular targets. The difluoroethanone group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The phenyl ring can undergo electrophilic aromatic substitution, allowing for the modification of the compound’s properties.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-2,2-difluoroethanone
  • 1-(2,3-Dimethylphenyl)-2,2-dichloroethanone
  • 1-(2,3-Dimethylphenyl)-2,2-dibromoethanone

Comparison: 1-(2,3-Dimethylphenyl)-2,2-difluoroethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical properties compared to its chloro and bromo analogs. The difluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6-4-3-5-8(7(6)2)9(13)10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIGLHWIWOJHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248259
Record name Ethanone, 1-(2,3-dimethylphenyl)-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352232-18-8
Record name Ethanone, 1-(2,3-dimethylphenyl)-2,2-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352232-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3-dimethylphenyl)-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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